Silenorubicoside A

Description

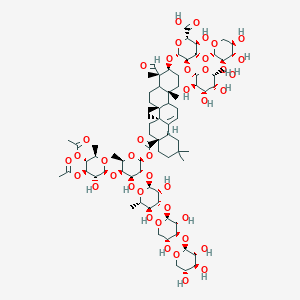

Silenorubicoside A (CAS: 857411-52-0) is a triterpenoid saponin isolated from the roots of Silene rubicunda (Caryophyllaceae). Its molecular formula is C₇₉H₁₂₂O₄₁, with a molecular weight of 1726.80 g/mol and a melting point of 205–207°C . The compound exhibits a specific optical rotation of [α]²²_D +7.1 (c = 0.96, MeOH), indicative of its stereochemical complexity. As a bioactive saponin, it is utilized in life sciences research, particularly in studies exploring triterpenoid biosynthesis and pharmacological applications .

Properties

Molecular Formula |

C79H122O41 |

|---|---|

Molecular Weight |

1727.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-3-hydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C79H122O41/c1-28-42(87)58(115-67-52(97)57(37(86)26-105-67)114-65-47(92)43(88)35(84)24-103-65)53(98)69(106-28)118-62-50(95)55(113-70-54(99)60(110-32(5)83)56(30(3)107-70)109-31(4)82)29(2)108-71(62)120-73(102)79-20-18-74(6,7)22-34(79)33-12-13-40-75(8)16-15-41(76(9,27-81)39(75)14-17-78(40,11)77(33,10)19-21-79)112-72-63(119-68-49(94)46(91)45(90)38(23-80)111-68)59(51(96)61(117-72)64(100)101)116-66-48(93)44(89)36(85)25-104-66/h12,27-30,34-63,65-72,80,84-99H,13-26H2,1-11H3,(H,100,101)/t28-,29+,30+,34-,35+,36+,37+,38+,39?,40?,41-,42-,43-,44-,45-,46-,47+,48+,49+,50-,51-,52+,53+,54+,55-,56+,57-,58+,59-,60+,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72+,75-,76-,77+,78+,79-/m0/s1 |

InChI Key |

VRFIDKIGERKEBG-ISNZVDBWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)OC(=O)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silenorubicoside A involves the extraction of the compound from the roots of Silene rubicunda. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol . The methanol extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

The extraction and purification processes used in laboratory settings can be scaled up for industrial production, but this would require optimization of the extraction and purification steps to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Silenorubicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions using specific reagents and catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Silenorubicoside A involves its interaction with specific molecular targets and pathways in biological systems . As a triterpenoid saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways . This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silenorubicoside B, C, and D

Silenorubicoside A is part of a family of saponins isolated from Silene rubicunda. Key structural and physicochemical differences are highlighted below:

Table 1: Comparison of Silenorubicosides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | [α]²²_D (c, solvent) | Source |

|---|---|---|---|---|---|

| This compound | C₇₉H₁₂₂O₄₁ | 1726.80 | 205–207 | +7.1 (0.96, MeOH) | Silene rubicunda roots |

| Silenorubicoside B | C₇₆H₁₁₆O₄₀ | 1668.70 | 207–209 | +7.2 (0.97, MeOH) | Silene rubicunda roots |

| Silenorubicoside C | C₆₈H₁₀₄O₃₃ | 1448.65 | 205–207 | +7.1 (0.96, MeOH) | Silene rubicunda roots |

| Silenorubicoside D | C₆₆H₁₀₄O₃₆ | 1472.63 | 171–173 | +28.0 (0.93, MeOH) | Silene rubicunda roots |

Key Observations:

- Structural Variations: this compound has the largest molecular weight and carbon skeleton (C₇₉ vs. C₆₆ in Silenorubicoside D), suggesting differences in glycosylation patterns or aglycone structures. Silenorubicoside D, for instance, contains 16α-hydroxygypsogenic acid as its aglycone .

- Optical Activity: Silenorubicoside D exhibits a significantly higher optical rotation ([α]²²_D +28.0), likely due to additional chiral centers or distinct sugar moieties.

- Thermal Stability: this compound and B share similar melting points (~205–209°C), whereas Silenorubicoside D melts at a lower temperature (171–173°C), possibly due to reduced hydrogen bonding in its structure.

Comparison with Saponariosides and Sinocrassuloside VI

Other triterpenoid saponins from related plant species provide functional and structural contrasts:

Table 2: Comparison with Non-Silene Saponins

| Compound | Molecular Formula | Molecular Weight (g/mol) | [α]²²_D (c, solvent) | Source |

|---|---|---|---|---|

| Saponarioside L | C₅₃H₈₄O₂₄ | 1104.54 | +3.6 (0.5, MeOH) | Saponaria officinalis |

| Sinocrassuloside VI | C₇₁H₁₀₂O₃₁ | 1450.64 | +18.4 (0.076, MeOH) | Sinocrassula asclepiadea |

Key Observations:

- Size and Complexity: this compound is ~50% larger than Saponarioside L (C₇₉ vs. C₅₃), reflecting a higher degree of glycosylation.

- Biosynthetic Diversity: Sinocrassuloside VI (C₇₁) shares a mid-sized triterpenoid backbone but originates from a different genus (Sinocrassula), highlighting evolutionary divergence in saponin biosynthesis.

Distinction from Silenoside A

Silenoside A (CAS: 81655-86-9) is often confused with this compound due to naming similarities. However, it is a distinct compound:

- Molecular Formula: C₃₃H₅₄O₁₂ (MW: 642.785 g/mol), less than half the size of this compound.

- Structure: Derived from ecdysterone (a steroid) with a galactopyranoside moiety, unlike the triterpenoid core of this compound .

Research Implications

- Structure-Activity Relationships (SAR): The glycosylation patterns and aglycone structures in this compound and its analogs may influence bioactivities such as membrane permeability and receptor binding .

- Taxonomic Significance: The presence of unique saponins in Silene rubicunda supports its use in chemotaxonomic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.